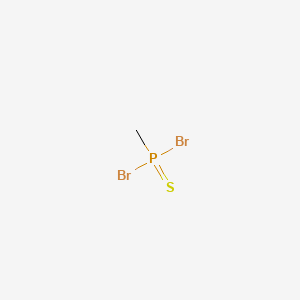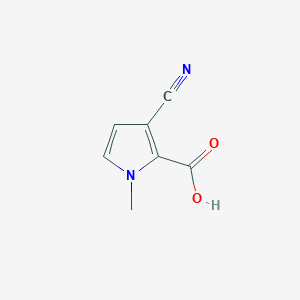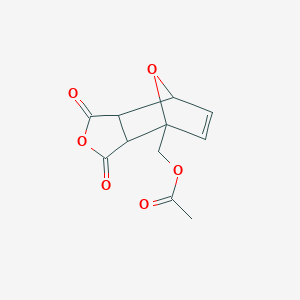![molecular formula C9H13AsO4 B14727475 [4-(2-Hydroxypropoxy)phenyl]arsonous acid CAS No. 6295-26-7](/img/structure/B14727475.png)
[4-(2-Hydroxypropoxy)phenyl]arsonous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Hydroxypropoxy)phenyl]arsonous acid is an organoarsenic compound with the molecular formula C9H13AsO4 This compound is characterized by the presence of an arsonous acid group attached to a phenyl ring, which is further substituted with a 2-hydroxypropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxypropoxy)phenyl]arsonous acid typically involves the reaction of 4-hydroxyphenylarsine oxide with 1-chloro-2-propanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenylarsine oxide attacks the carbon atom of the chloro group in 1-chloro-2-propanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-Hydroxypropoxy)phenyl]arsonous acid undergoes various chemical reactions, including:
Oxidation: The arsonous acid group can be oxidized to form arsonic acid derivatives.
Reduction: The compound can be reduced to form arsonous acid derivatives with lower oxidation states.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Reduced arsonous acid derivatives.
Substitution: Various substituted phenylarsine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(2-Hydroxypropoxy)phenyl]arsonous acid is used as a precursor for the synthesis of more complex organoarsenic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, the compound is investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in the treatment of certain diseases, particularly those involving abnormal cell growth or microbial infections.
Industry
In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of [4-(2-Hydroxypropoxy)phenyl]arsonous acid involves its interaction with cellular components, particularly proteins and enzymes. The arsonous acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylarsine oxide: Similar structure but lacks the 2-hydroxypropoxy group.
4-Hydroxyphenylarsine oxide: Similar structure but lacks the 2-hydroxypropoxy group.
Arsonic acids: Compounds with similar arsonous acid groups but different substituents on the phenyl ring.
Uniqueness
[4-(2-Hydroxypropoxy)phenyl]arsonous acid is unique due to the presence of the 2-hydroxypropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications.
Eigenschaften
CAS-Nummer |
6295-26-7 |
|---|---|
Molekularformel |
C9H13AsO4 |
Molekulargewicht |
260.12 g/mol |
IUPAC-Name |
[4-(2-hydroxypropoxy)phenyl]arsonous acid |
InChI |
InChI=1S/C9H13AsO4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5,7,11-13H,6H2,1H3 |
InChI-Schlüssel |
JFTWDFNVNZXQDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=C(C=C1)[As](O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
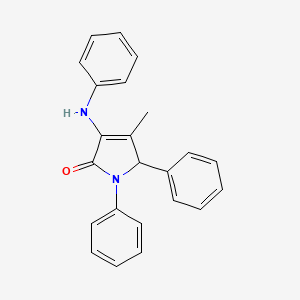

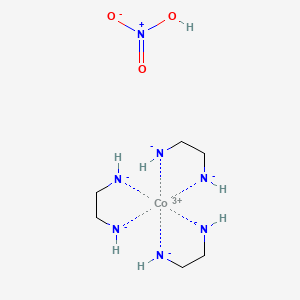
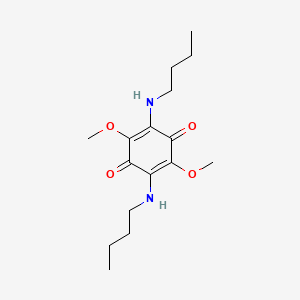
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
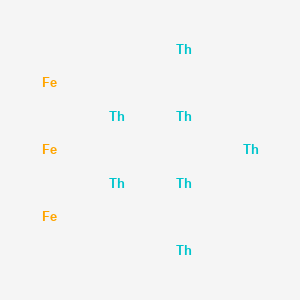
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
